2-((2-Aminophenyl)dithio)benzoic acid
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Overview
Description
2-((2-Aminophenyl)dithio)benzoic acid is an organic compound with the molecular formula C13H11NO2S2. It is known for its unique structure, which includes a disulfide bond linking two aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminophenyl)dithio)benzoic acid typically involves the reaction of 2-aminothiophenol with 2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the disulfide bond, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2-Aminophenyl)dithio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-((2-Aminophenyl)dithio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Mechanism of Action
The mechanism of action of 2-((2-Aminophenyl)dithio)benzoic acid involves its interaction with various molecular targets. The disulfide bond in the compound can interact with thiol groups in proteins, leading to modifications that affect protein function. This interaction is crucial in enzyme inhibition and other biological processes .
Comparison with Similar Compounds
Similar Compounds
2-((2-Aminophenyl)thio)benzoic acid: Similar structure but with a thioether bond instead of a disulfide bond.
2-((2-Aminophenyl)sulfonyl)benzoic acid: Contains a sulfonyl group instead of a disulfide bond.
Uniqueness
2-((2-Aminophenyl)dithio)benzoic acid is unique due to its disulfide bond, which imparts distinct chemical reactivity and biological activity. This feature makes it particularly useful in studies involving redox reactions and protein modifications .
Properties
CAS No. |
5301-13-3 |
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Molecular Formula |
C13H11NO2S2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-[(2-aminophenyl)disulfanyl]benzoic acid |
InChI |
InChI=1S/C13H11NO2S2/c14-10-6-2-4-8-12(10)18-17-11-7-3-1-5-9(11)13(15)16/h1-8H,14H2,(H,15,16) |
InChI Key |
WJWAUWVAOASXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SSC2=CC=CC=C2N |
Origin of Product |
United States |
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